BACE1 Inhibitory Activity: Target Compound vs. Biochanin A (Same Assay Platform)
The target compound was evaluated alongside biochanin A in a human recombinant BACE1 inhibition assay. N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(isopropylsulfonyl)benzamide exhibited an IC₅₀ of 28 µM, which is equipment to the reported IC₅₀ of 28 µM for the natural isoflavone biochanin A (also a reported Ki of 43 µM) [1][2]. Despite its synthetic origin, the compound achieves comparable potency to a well-characterized natural product BACE1 inhibitor.
| Evidence Dimension | BACE1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 28 µM |
| Comparator Or Baseline | Biochanin A: IC₅₀ = 28 µM, Ki = 43 µM |
| Quantified Difference | Equipment (IC₅₀ ratio = 1.0) |
| Conditions | Human recombinant BACE1 enzyme inhibition assay (in vitro) |
Why This Matters
For laboratories screening BACE1 inhibitors, this compound offers a synthetic, non-natural-product scaffold with equipment potency to biochanin A, providing an alternative chemotype for structure-activity relationship (SAR) exploration and lead optimization campaigns.
- [1] Southan, C. (2017). PubMed Commons Comment on PMID 27754406. Hypothesis Annotation. View Source
- [2] Youn, K. et al. (2016). The Identification of Biochanin A as a Potent and Selective β-Site App-Cleaving Enzyme 1 (Bace1) Inhibitor. Nutrients, 8(10), 637. View Source
